5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine
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Overview
Description
5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro group at the 5-position and a [(4-methylphenoxy)methoxy] group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyrimidine and 4-methylphenol.
Reaction with Methoxy Group: The 5-chloropyrimidine is reacted with a methoxy group to form 5-chloro-2-methoxypyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine: undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the type of nucleophile used in the substitution reactions. For example, substitution with
Properties
CAS No. |
83768-05-2 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
5-chloro-2-[(4-methylphenoxy)methoxy]pyrimidine |
InChI |
InChI=1S/C12H11ClN2O2/c1-9-2-4-11(5-3-9)16-8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3 |
InChI Key |
TWHQYUTTXXBYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCOC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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